molecular formula C20H25N5O4 B14680477 (2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid CAS No. 31025-44-2

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Cat. No.: B14680477
CAS No.: 31025-44-2
M. Wt: 399.4 g/mol
InChI Key: PBVQWNDMFFCPIZ-ULQDDVLXSA-N
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Description

The compound (2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid is a complex organic molecule with significant biochemical and pharmacological properties. This compound is a peptide derivative, which means it is composed of amino acids linked by peptide bonds. The structure includes an imidazole ring, a pyrrolidine ring, and a phenyl group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification processes. The general synthetic route can be summarized as follows:

    Protection of Amino Groups: The amino groups of the starting materials are protected using suitable protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).

    Peptide Bond Formation: The protected amino acids are coupled using peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired peptide.

    Purification: The final product is purified using techniques such as HPLC (high-performance liquid chromatography) or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the synthesis process by automating the addition of amino acids and the removal of protecting groups. Large-scale production also requires stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Imidazolone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound (2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The peptide backbone allows for specific binding to protein targets, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Histidine: Contains an imidazole ring and is a precursor to many biologically active compounds.

    Proline: Contains a pyrrolidine ring and is a key component of many peptides and proteins.

    Phenylalanine: Contains a phenyl group and is an essential amino acid.

Uniqueness

The uniqueness of (2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid lies in its combination of these structural features, which confer specific biochemical properties and make it a versatile molecule for various applications.

Properties

CAS No.

31025-44-2

Molecular Formula

C20H25N5O4

Molecular Weight

399.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C20H25N5O4/c21-15(10-14-11-22-12-23-14)19(27)25-8-4-7-17(25)18(26)24-16(20(28)29)9-13-5-2-1-3-6-13/h1-3,5-6,11-12,15-17H,4,7-10,21H2,(H,22,23)(H,24,26)(H,28,29)/t15-,16-,17-/m0/s1

InChI Key

PBVQWNDMFFCPIZ-ULQDDVLXSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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